

Assessing Microtubule Disruption after ENMD-1198 Treatment: Application Notes and Protocols

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Compound of Interest

Compound Name: ENMD-1198

Cat. No.: B1684617

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These application notes provide a comprehensive guide to assessing the effects of **ENMD-1198**, a potent microtubule-destabilizing agent, on the cellular cytoskeleton. **ENMD-1198**, an analog of 2-methoxyestradiol, exerts its anticancer effects by binding to the colchicine site on β -tubulin, which inhibits tubulin polymerization, leading to microtubule disruption, G2/M phase cell cycle arrest, and ultimately, apoptosis.^[1] This document outlines detailed protocols for key experiments to quantify and visualize the microtubule-disrupting activity of **ENMD-1198**.

Data Presentation

Quantitative Analysis of ENMD-1198 Activity

The following tables summarize the quantitative effects of **ENMD-1198** on tubulin polymerization and cell cycle progression as reported in the literature.

Parameter	Cell Line / System	Value (IC50)	Reference
Tubulin Polymerization	Purified Bovine Tubulin	~0.4 μ M	--INVALID-LINK--
Cell Growth Inhibition	HUH-7 (Hepatocellular Carcinoma)	2.5 μ mol/L (24 hours)	--INVALID-LINK--[2]
HepG2 (Hepatocellular Carcinoma)	2.5 μ mol/L (24 hours)	--INVALID-LINK--[2]	

Cell Line	Treatment Concentration	% Cells in G1	% Cells in S	% Cells in G2/M	Reference
MDA-MB-231	Control (DMSO)	60%	25%	15%	--INVALID-LINK--
ENMD-1198 (0.4 μ M)	10%	5%	85%	--INVALID-LINK--	
SK-Hep-1	Control	54.71%	22.63%	22.66%	--INVALID-LINK--[3]
Oxypeucedanin (75 μ M)	Not specified	Not specified	35.90%	--INVALID-LINK--[3]	

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of **ENMD-1198** on the polymerization of purified tubulin. The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.[4][5][6]

Materials:

- Purified tubulin (e.g., bovine brain tubulin)

- G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP, plus 5% glycerol)[7]
- **ENMD-1198** stock solution (in DMSO)
- Positive control (e.g., Paclitaxel for polymerization, Colchicine for depolymerization)
- Negative control (DMSO)
- 96-well microplate, UV-transparent
- Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm

Protocol:

- Preparation:
 - Prepare a tubulin solution at a final concentration of 0.3 mg/assay in G-PEM buffer on ice. [7]
 - Prepare serial dilutions of **ENMD-1198**, positive, and negative controls in G-PEM buffer.
- Assay:
 - Add 10 µL of the compound dilutions (**ENMD-1198**, controls) to the wells of a pre-chilled 96-well plate.
 - Add 90 µL of the cold tubulin solution to each well.
 - Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
- Measurement:
 - Measure the absorbance at 340 nm every minute for 60 minutes.[7]
- Data Analysis:
 - Plot absorbance versus time to generate polymerization curves.

- Determine the IC₅₀ value for **ENMD-1198** by plotting the maximum polymerization rate or the plateau absorbance against the logarithm of the **ENMD-1198** concentration and fitting to a dose-response curve.

Immunofluorescence Staining of Microtubules

This protocol allows for the direct visualization of microtubule disruption within cells treated with **ENMD-1198**.

Materials:

- Adherent cells (e.g., HeLa, MDA-MB-231) cultured on sterile glass coverslips
- **ENMD-1198** stock solution (in DMSO)
- Positive control (e.g., Nocodazole)
- Negative control (DMSO)
- Phosphate-buffered saline (PBS)
- Fixation solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)
- Permeabilization buffer (0.1% Triton X-100 in PBS, if using paraformaldehyde fixation)
- Blocking buffer (e.g., 1% BSA in PBS)
- Primary antibody: anti- α -tubulin antibody (mouse or rabbit)
- Secondary antibody: Fluorescently-conjugated anti-mouse or anti-rabbit IgG
- Nuclear stain (e.g., DAPI)
- Mounting medium
- Fluorescence microscope

Protocol:

- Cell Culture and Treatment:
 - Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
 - Treat the cells with various concentrations of **ENMD-1198**, positive, and negative controls for the desired time (e.g., 24 hours).
- Fixation:
 - Methanol Fixation: Wash cells once with PBS and then fix with ice-cold methanol for 5-10 minutes at -20°C.[8]
 - Paraformaldehyde Fixation: Wash cells once with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[8]
- Permeabilization (for paraformaldehyde fixation only):
 - Wash cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.[8]
- Blocking and Staining:
 - Wash cells three times with PBS.
 - Block with 1% BSA in PBS for 30-60 minutes at room temperature.
 - Incubate with primary anti- α -tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
 - Wash three times with PBS.
 - Incubate with the fluorescently-conjugated secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.
- Mounting and Imaging:
 - Wash three times with PBS.

- Mount the coverslips onto microscope slides using mounting medium.
- Visualize the microtubule network and nuclei using a fluorescence microscope.

Western Blot for Soluble and Polymerized Tubulin Fractions

This method quantifies the shift from polymerized (insoluble) to soluble (unpolymerized) tubulin fractions in cells following **ENMD-1198** treatment.

Materials:

- Cell cultures treated with **ENMD-1198** and controls
- Microtubule-stabilizing buffer (e.g., 0.1 M PIPES pH 6.9, 2 M glycerol, 5 mM MgCl₂, 2 mM EGTA, 0.5% Triton X-100, and protease inhibitors)
- Lysis buffer (e.g., RIPA buffer)
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membrane and transfer apparatus
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibody: anti- α -tubulin antibody
- Secondary antibody: HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Protocol:

- Cell Lysis and Fractionation:

- Harvest treated and control cells and wash with ice-cold PBS.
- Lyse cells in microtubule-stabilizing buffer.
- Centrifuge the lysate at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to separate the polymerized (pellet) and soluble (supernatant) tubulin fractions.[9]
- Sample Preparation:
 - Carefully collect the supernatant (soluble fraction).
 - Resuspend the pellet (polymerized fraction) in lysis buffer.
 - Determine the protein concentration of both fractions using a BCA assay.
- Western Blotting:
 - Load equal amounts of protein from the soluble and polymerized fractions onto an SDS-PAGE gel.
 - Perform electrophoresis and transfer the proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour.
 - Incubate with the primary anti- α -tubulin antibody overnight at 4°C.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
 - Detect the protein bands using a chemiluminescent substrate and an imaging system.[10]
- Data Analysis:
 - Quantify the band intensities for α -tubulin in each fraction using densitometry software.
 - Calculate the ratio of polymerized to soluble tubulin for each treatment condition.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the percentage of cells in different phases of the cell cycle (G1, S, G2/M) after **ENMD-1198** treatment, which is expected to cause an accumulation of cells in the G2/M phase.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Materials:

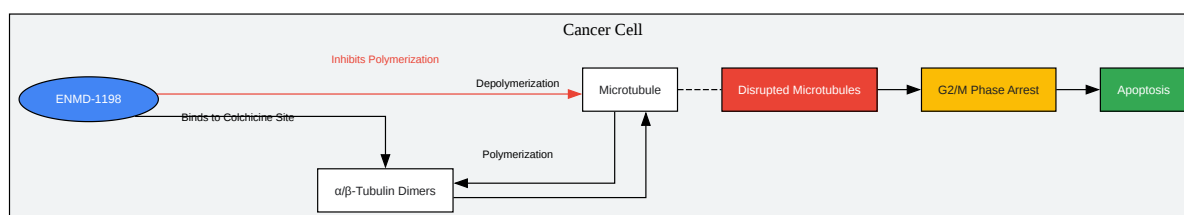
- Cell cultures treated with **ENMD-1198** and controls
- PBS
- Trypsin-EDTA (for adherent cells)
- 70% cold ethanol
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Protocol:

- Cell Harvesting and Fixation:
 - Harvest both adherent and floating cells from treated and control cultures.
 - Wash the cells with ice-cold PBS.
 - Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing.
 - Incubate at -20°C for at least 2 hours or overnight.[\[11\]](#)
- Staining:
 - Centrifuge the fixed cells and discard the ethanol.
 - Wash the cell pellet with PBS.
 - Resuspend the cells in PI staining solution.
 - Incubate in the dark for 30 minutes at room temperature.[\[11\]](#)

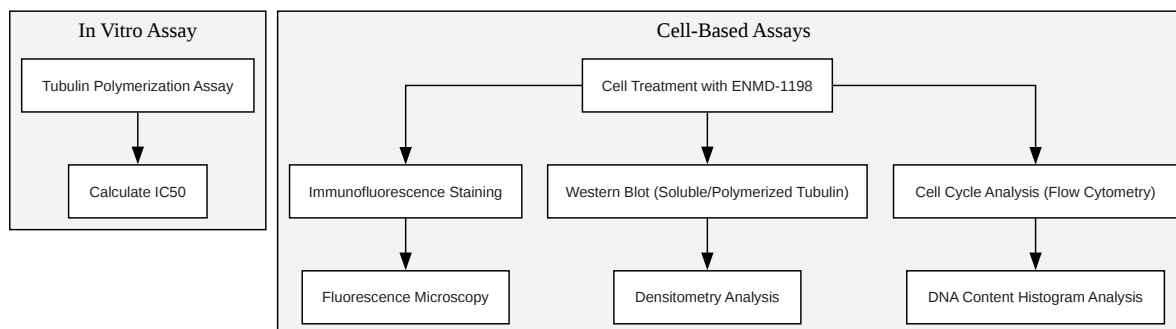
- Flow Cytometry:
 - Analyze the stained cells using a flow cytometer, acquiring at least 10,000 events per sample.
- Data Analysis:
 - Use cell cycle analysis software (e.g., FlowJo, ModFit) to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations



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Caption: Mechanism of **ENMD-1198** induced microtubule disruption.



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Caption: Workflow for assessing **ENMD-1198**'s effects.

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